3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
Overview
Description
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with ethoxycarbonyl and carboxylic acid groups Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Scientific Research Applications
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals
Safety and Hazards
The safety data sheet for a similar compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazole in many commercially available drugs, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
Biochemical Analysis
Biochemical Properties
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoxazole derivatives, including this compound, have been shown to act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling . By inhibiting HDACs, this compound can modulate the acetylation status of histones, thereby affecting gene transcription and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting HDACs, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it has been reported to affect the metabolic pathways of cancer cells, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . This inhibition leads to an accumulation of acetylated histones, which promotes a more relaxed chromatin structure and enhances gene transcription. Furthermore, this compound may also interact with other proteins and enzymes, contributing to its diverse biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and alter metabolite levels in cells . For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These effects are particularly relevant in the context of cancer metabolism, where this compound can disrupt the metabolic pathways that support rapid cell proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes . Additionally, the interaction of this compound with binding proteins can affect its stability and bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with nuclear proteins can facilitate its accumulation in the nucleus, where it can exert its effects on gene expression and chromatin structure . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another approach involves the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by copper chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of metal-free synthetic routes is gaining traction due to the environmental and economic benefits. These methods often employ mild reaction conditions and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The ethoxycarbonyl and carboxylic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds have similar structures but different substituents on the isoxazole ring.
Isoxazole-4-carboxylic Acid: This compound has a carboxylic acid group at a different position on the ring.
Ethyl Isoxazole-3-carboxylate: Similar to 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid but with different ester groups
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxycarbonyl and carboxylic acid groups makes it a versatile intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
3-ethoxycarbonyl-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICMWFKVBQBQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297572 | |
Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133674-44-9 | |
Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133674-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 3,5-isoxazoledicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(ethoxycarbonyl)-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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